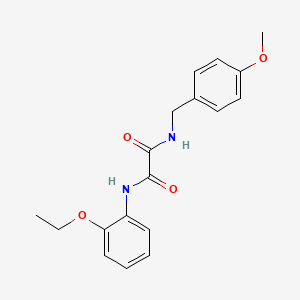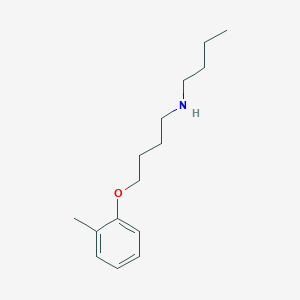![molecular formula C17H19ClO3 B5084451 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a type of beta-blocker medication that is used to treat various cardiovascular conditions such as hypertension, angina, and heart failure. Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure.
作用機序
Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure. By blocking these hormones, Bisoprolol can help to reduce the workload on the heart and improve cardiovascular function. Bisoprolol also has some selectivity for beta-1 receptors, which are primarily located in the heart and kidneys.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, decrease blood pressure, and improve the overall function of the cardiovascular system. Bisoprolol can also reduce the production of certain hormones such as renin, which can lead to a decrease in fluid retention and edema. Additionally, Bisoprolol has been shown to have some anti-inflammatory effects, which may be beneficial in certain conditions such as atherosclerosis.
実験室実験の利点と制限
Bisoprolol has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic effects on various cardiovascular conditions. Bisoprolol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Bisoprolol also has some limitations for use in lab experiments. It can be difficult to control the dosage and administration of Bisoprolol, which can lead to variability in experimental results. Additionally, Bisoprolol can have some side effects such as dizziness and fatigue, which may affect the behavior of experimental animals.
将来の方向性
There are several future directions for research on Bisoprolol. One area of interest is the potential use of Bisoprolol in treating other conditions such as anxiety disorders and migraine headaches. Another area of interest is the development of new formulations of Bisoprolol that may have improved efficacy or fewer side effects. Additionally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular function and overall health.
合成法
Bisoprolol can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2-ethoxyphenoxy)ethanol with 2-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
科学的研究の応用
Bisoprolol has been extensively studied for its therapeutic effects on various cardiovascular conditions. It has been shown to be effective in reducing blood pressure, decreasing the risk of heart failure, and improving overall cardiovascular function. Bisoprolol has also been studied for its potential use in treating other conditions such as anxiety disorders and migraine headaches.
特性
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHNNMZDXSXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B5084399.png)
![5-(4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5084407.png)

![4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)
![N~1~-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5084466.png)
![methyl N-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-D-alaninate](/img/structure/B5084467.png)
![2-(4-morpholinyl)-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]acetamide hydrochloride](/img/structure/B5084478.png)
![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)
![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5084494.png)